4-Chloro-[3,3'-bipyridin]-2-amine 4-Chloro-[3,3'-bipyridin]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449238
InChI: InChI=1S/C10H8ClN3/c11-8-3-5-14-10(12)9(8)7-2-1-4-13-6-7/h1-6H,(H2,12,14)
SMILES:
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol

4-Chloro-[3,3'-bipyridin]-2-amine

CAS No.:

Cat. No.: VC17449238

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-[3,3'-bipyridin]-2-amine -

Specification

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
IUPAC Name 4-chloro-3-pyridin-3-ylpyridin-2-amine
Standard InChI InChI=1S/C10H8ClN3/c11-8-3-5-14-10(12)9(8)7-2-1-4-13-6-7/h1-6H,(H2,12,14)
Standard InChI Key SSTIFVBVEBCMCG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=C(C=CN=C2N)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Chloro-[3,3'-bipyridin]-2-amine consists of two pyridine rings connected at their 3-positions, with a chlorine atom at the 4-position and an amino group at the 2-position of one ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The monopyridine precursor, 4-chloropyridin-2-amine, has a molecular formula of C5H5ClN2\text{C}_5\text{H}_5\text{ClN}_2 and a molecular weight of 128.56 g/mol . Extrapolating to the bipyridine structure, the molecular formula expands to C10H8ClN3\text{C}_{10}\text{H}_8\text{ClN}_3, with a calculated molecular weight of 205.65 g/mol.

Physicochemical Properties

Key properties of the precursor, 4-chloropyridin-2-amine, include:

  • Solubility: 1.6 mg/mL in water, classified as "very soluble" .

  • LogP (Partition Coefficient): Consensus LogP of 1.18, indicating moderate lipophilicity .

  • Hydrogen Bonding: One H-bond donor and one acceptor, facilitating interactions with biological macromolecules .

For the bipyridine derivative, these properties are expected to shift due to increased aromaticity and molecular size, potentially reducing aqueous solubility and enhancing membrane permeability.

Synthetic Methodologies

Precursor Synthesis: 4-Chloropyridin-2-amine

The synthesis of 4-chloropyridin-2-amine involves chlorination reactions using NN-chlorosuccinimide (NCS). A representative procedure :

  • Reaction Setup: 4-Chloropyridine-2-amine (50.00 g, 0.389 mol) is dissolved in ethyl acetate (400 mL).

  • Chlorination: NCS (53.50 g, 0.401 mol) is added, and the mixture is stirred at room temperature for 28 hours.

  • Workup: The solution is washed with NaOH, water, and brine, followed by drying and evaporation.

  • Purification: Recrystallization in hexane yields 42.1 g (66%) of pure product .

Bipyridine Formation via Cross-Coupling

The bipyridine structure likely arises from a Suzuki-Miyaura coupling, leveraging palladium catalysis. A hypothetical pathway:

  • Substrate Preparation: 4-Chloropyridin-2-amine and a boronic acid-functionalized pyridine derivative.

  • Coupling Reaction: Catalyzed by Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 in a toluene/ethanol/water mixture at 90°C .

  • Yield Optimization: Adjusting stoichiometry and reaction time to enhance bipyridine formation.

Biological Activity and Mechanisms

Enzyme Inhibition

Research Applications and Future Directions

Catalysis and Material Science

Bipyridine ligands are pivotal in coordination chemistry. The chlorine and amino groups in this compound could stabilize transition metal complexes, enhancing catalytic activity in cross-coupling reactions. For example:

Pd0+LigandPdII-Complex(Active Catalyst)[2]\text{Pd}^0 + \text{Ligand} \rightarrow \text{Pd}^{II}\text{-Complex} \quad \text{(Active Catalyst)}[2]

Pharmacological Development

Further studies should prioritize:

  • SAR Analysis: Systematic modification of substituents to optimize bioactivity.

  • Toxicology Profiling: Assessing acute and chronic toxicity in preclinical models.

  • Target Identification: High-throughput screening against kinase and protease libraries.

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